molecular formula C5H8N2O3 B12873612 N-Methyl-3-oxoisoxazolidine-2-carboxamide

N-Methyl-3-oxoisoxazolidine-2-carboxamide

Cat. No.: B12873612
M. Wt: 144.13 g/mol
InChI Key: ZEOHKJGYJGSOGC-UHFFFAOYSA-N
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Description

N-Methyl-3-oxoisoxazolidine-2-carboxamide is a heterocyclic compound that belongs to the class of isoxazolidines This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-oxoisoxazolidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylhydroxylamine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the isoxazolidine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-oxoisoxazolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-Methyl-3-oxoisoxazolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-oxoisoxazolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the carboxamide moiety, which allows the compound to bind to active sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-oxoisoxazolidine-2-carboxamide
  • N-Methyl-5-oxoisoxazolidine-2-carboxamide
  • N-Methyl-6-oxoisoxazolidine-2-carboxamide

Uniqueness

N-Methyl-3-oxoisoxazolidine-2-carboxamide is unique due to its specific ring structure and the position of the carboxamide group. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

N-methyl-3-oxo-1,2-oxazolidine-2-carboxamide

InChI

InChI=1S/C5H8N2O3/c1-6-5(9)7-4(8)2-3-10-7/h2-3H2,1H3,(H,6,9)

InChI Key

ZEOHKJGYJGSOGC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C(=O)CCO1

Origin of Product

United States

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